
endo-BCN-PEG3-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: endo-BCN-PEG3-NH2 is synthesized through a series of chemical reactions involving the incorporation of a bicyclo[6.1.0]non-4-yne (BCN) group and a PEG linker. The BCN group is introduced to facilitate SPAAC reactions with azide-containing molecules .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in facilities equipped to handle complex organic synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions: endo-BCN-PEG3-NH2 primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require copper catalysis, making it suitable for biological applications .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in aqueous or organic solvents under mild conditions, ensuring compatibility with sensitive biological molecules .
Major Products Formed: The major products formed from the SPAAC reaction of this compound are triazole-linked conjugates. These products are valuable in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
Chemistry: In chemistry, endo-BCN-PEG3-NH2 is used as a linker in the synthesis of complex molecules, including PROTACs. Its ability to undergo SPAAC reactions makes it a versatile tool for creating bioconjugates and other functionalized molecules .
Biology: In biological research, this compound is used to label and modify biomolecules. Its PEG linker enhances solubility and reduces immunogenicity, making it suitable for use in various biological assays and experiments .
Medicine: In medicine, this compound is used in the development of targeted therapies, including PROTACs. These therapies exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to treating diseases .
Industry: In industrial applications, this compound is used in the production of bioconjugates and other functionalized molecules. Its ability to undergo SPAAC reactions makes it a valuable reagent in the synthesis of high-value products .
Mechanism of Action
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H32N2O5 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22)/t16-,17+,18? |
InChI Key |
WICZFPOMYSGZNG-JWTNVVGKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



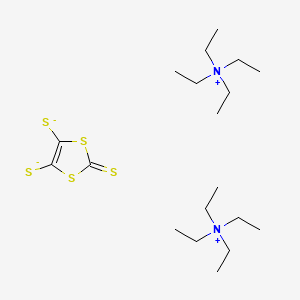
![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)
![[(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11832146.png)


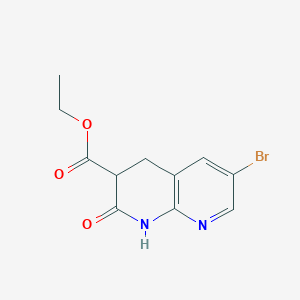
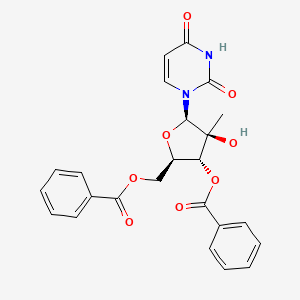

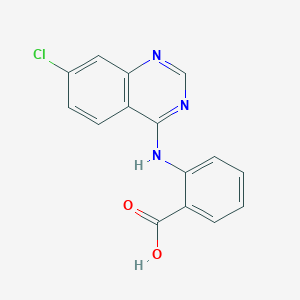

![(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11832199.png)
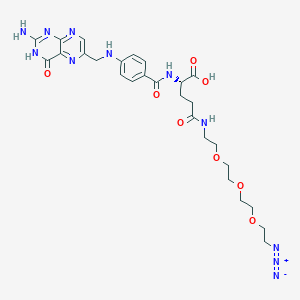
![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)
